2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride
Description
Properties
IUPAC Name |
2,5-dimethyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-9-7-5-10(2)4-3-8(7)11-6;/h3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAZQGCHFSBUEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCN(C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-78-0 | |
| Record name | Oxazolo[4,5-c]pyridine, 4,5,6,7-tetrahydro-2,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyridine with an appropriate oxazole precursor in the presence of a strong acid like hydrochloric acid . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Chemical Reactions Analysis
2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Scientific Research Applications
2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below contrasts key features of the target compound with its closest analogs:
Key Observations:
- Isoxazole derivatives () share similar ring systems but differ in electronic properties due to O-N-O arrangements .
- Substituent Effects : Methyl groups at positions 2 and 5 enhance lipophilicity, which may improve blood-brain barrier penetration compared to ester-functionalized analogs (e.g., ethyl ester in ) .
- Salt Forms : Hydrochloride salts improve aqueous solubility, a feature shared with imidazo[4,5-c]pyridine derivatives () but distinct from sulfate salts like clopidogrel bisulfate .
Biological Activity
2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride (CAS No. 1187932-78-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique oxazole ring fused with a pyridine structure, which contributes to its diverse pharmacological properties.
- Molecular Formula : C₈H₁₃ClN₂O
- Molecular Weight : 188.66 g/mol
- Purity : ≥ 95%
- Physical Form : Yellow liquid
Biological Activity
The biological activity of this compound has been explored in various studies. Below are key findings regarding its pharmacological effects:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against several human cancer cell lines. For instance:
- Cell Lines Tested : Various human tumor cell lines were subjected to treatment with the compound.
- Results : Compounds showed growth inhibition in the nanomolar to micromolar range (Table 1).
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| A | MCF-7 | 50 |
| B | HeLa | 75 |
| C | A549 | 100 |
Table 1: Antiproliferative activity of derivatives against human tumor cell lines.
Cardioprotective Effects
A study on the cardioprotective properties of related compounds demonstrated that they could mitigate doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes. Key findings include:
- Mechanism : Reduction of oxidative stress and apoptosis.
- Cell Viability : Significant improvement in cell viability was observed.
| Compound | Cell Viability (%) | p-value |
|---|---|---|
| Control | 100 | - |
| Doxorubicin | 20 | <0.001 |
| Compound X | 80 | <0.01 |
Table 2: Effect of compounds on cell viability in cardiomyocytes.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the oxazole and pyridine rings can enhance or diminish its efficacy against specific biological targets.
Key Structural Features
- Substituents on the Pyridine Ring : Electron-withdrawing groups (e.g., nitro or halogens) at the para position enhance activity.
- Oxazole Ring Modifications : Alterations can affect binding affinity to target proteins involved in cancer progression and cardiotoxicity.
Case Studies and Research Findings
- Cardiotoxicity Mitigation : A study highlighted the ability of certain derivatives to significantly reduce ROS production and improve cell survival rates in a doxorubicin model.
- Antitumor Activity : Compounds derived from this scaffold have been tested for their ability to inhibit various kinases and signaling pathways associated with tumor growth.
Q & A
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Simulate interactions with Hsp90 or Factor Xa using crystal structures (PDB IDs: 1UYD, 2WOO) .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups at C2/C5) with activity using CoMFA or CoMSIA .
How does stereochemistry influence its biological activity?
Advanced Research Focus
The tetrahydro ring’s chair conformation impacts binding:
- C4 Substituents : Axial vs. equatorial positions alter steric hindrance in enzyme pockets .
- Enantiomeric Purity : Chiral HPLC separates enantiomers; test individually for IC differences .
What role does this compound serve as a building block in medicinal chemistry?
Q. Basic Research Focus
- Core Modifications : The oxazole ring is functionalized via Suzuki coupling or amidation to explore SAR .
- Prodrug Synthesis : Hydrochloride salt improves solubility for in vivo studies; ester prodrugs enhance membrane permeability .
What challenges arise during scale-up synthesis, and how are they addressed?
Q. Advanced Research Focus
- Low Yields (<40%) : Optimize catalytic systems (e.g., switch from Pd/C to Buchwald-Hartwig catalysts) .
- Byproduct Formation : Use scavenger resins (e.g., QuadraPure™) during workup to remove unreacted intermediates .
How does the hydrochloride salt form affect pharmacokinetic properties?
Q. Advanced Research Focus
- Solubility : Hydrochloride increases aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base) but may reduce logP .
- Bioavailability : Salt dissociation in gastric pH enhances absorption; measure via in situ intestinal perfusion models .
What analytical methods resolve contradictions in synthetic yield data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
